molecular formula C7H12BrCl2N3S B6221793 1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 2758005-39-7

1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B6221793
CAS No.: 2758005-39-7
M. Wt: 321.1
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Description

1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C7H12BrCl2N3S and its molecular weight is 321.1. The purity is usually 95.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride involves several steps:

    Starting Materials: The synthesis begins with ammonium sulfate and 2-methyl-2-thiazoline.

    Intermediate Formation: These starting materials are used to synthesize 5-thiazole-2-carboxylic acid-HCl salt.

    Reaction with Hydrazine: The intermediate is then reacted with N-methyl-N-(2-chloroethyl)hydrazine to form 5-thiazole-2-carboxylic acid-N-methyl-N-(2-chloroethyl)hydrazine.

    Bromination: Finally, bromination of the hydrazine derivative yields 1-(5-bromo-1,3-thiazol-2-yl)piperazine[][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the development of antitumor and antipsychotic drugs.

    Industry:

Mechanism of Action

The mechanism of action of 1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function.

    Pathways Involved: It may inhibit enzymes or block receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-1,3-thiazol-2-yl)piperazine
  • 1-(5-fluoro-1,3-thiazol-2-yl)piperazine
  • 1-(5-iodo-1,3-thiazol-2-yl)piperazine

Uniqueness

1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom can participate in unique interactions and reactions compared to other halogens, making this compound particularly valuable in certain synthetic and research applications .

Properties

CAS No.

2758005-39-7

Molecular Formula

C7H12BrCl2N3S

Molecular Weight

321.1

Purity

95

Origin of Product

United States

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